molecular formula C10H15N3O2 B1453694 (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone CAS No. 870007-71-9

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone

Cat. No. B1453694
M. Wt: 209.24 g/mol
InChI Key: XZSVTZRMQLMSRG-UHFFFAOYSA-N
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Patent
US07705007B2

Procedure details

A solution of 1-tert-butyloxycarbonyl-piperazine (4.581 mmol, 0.9 eq) and diisopropylethylamine (5.09 mmol, 1.0 eq) in methylene chloride (5 mL) was added to a 40 mL vial. 3,5-Dimethyl-isoxazole-4-carbonyl chloride (5.09 mmol, 1.0 eq) was added to the vial and the reaction was shaken overnight at room temperature. When the reaction was complete, it was diluted with methylene chloride (5 mL) and washed with 4 mL of 1N hydrochloric acid followed by 4 mL of 10% potassium carbonate. The organic layer was concentrated in vacuo. The crude residue was dissolved in 5 mL of dioxane and 5 mL of 4M hydrochloric acid in dioxane. The reaction mixture was shaken overnight at room temperature then centrifuged. The supernatant was removed and the remaining solid was shaken with hexane then centrifuged. The supernatant was removed, and the solids were collected and dried in vacuo to give (3,5-dimethyl-isoxazol-4-yl)-piperazin-1-yl-methanone. LR-MS: 210.2 [(M+H)+].
Quantity
4.581 mmol
Type
reactant
Reaction Step One
Quantity
5.09 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.09 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])(C)(C)C.C(N(C(C)C)CC)(C)C.[CH3:23][C:24]1[C:28](C(Cl)=O)=[C:27]([CH3:32])[O:26][N:25]=1>C(Cl)Cl>[CH3:23][C:24]1[C:28]([C:6]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[O:7])=[C:27]([CH3:32])[O:26][N:25]=1

Inputs

Step One
Name
Quantity
4.581 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
5.09 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.09 mmol
Type
reactant
Smiles
CC1=NOC(=C1C(=O)Cl)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 4 mL of 1N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in 5 mL of dioxane
STIRRING
Type
STIRRING
Details
The reaction mixture was shaken overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The supernatant was removed
STIRRING
Type
STIRRING
Details
the remaining solid was shaken with hexane
CUSTOM
Type
CUSTOM
Details
The supernatant was removed
CUSTOM
Type
CUSTOM
Details
the solids were collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NOC(=C1C(=O)N1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.